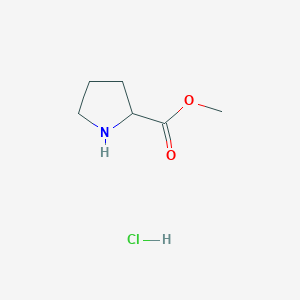

Methyl pyrrolidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl pyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIPVHJHZTMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481205 | |

| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79397-50-5 | |

| Record name | Methyl DL-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DL-PROLINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pyrrolidine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl pyrrolidine-2-carboxylate hydrochloride, a key building block in peptide synthesis and drug development.[1][2] This document details established synthetic protocols, presents characterization data in a structured format, and visualizes the underlying chemical processes and workflows.

Synthesis of Methyl Pyrrolidine-2-Carboxylate Hydrochloride

The primary route for the synthesis of methyl pyrrolidine-2-carboxylate hydrochloride is the Fischer esterification of L-proline. This reaction involves the treatment of L-proline with methanol in the presence of an acid catalyst. Common catalysts include thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[3][4][5]

Synthetic Pathway

The synthesis proceeds via the protonation of the carboxylic acid group of proline, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent elimination of water yields the methyl ester. The pyrrolidine nitrogen is also protonated under the acidic conditions, resulting in the hydrochloride salt.

Caption: Synthesis of methyl pyrrolidine-2-carboxylate hydrochloride.

Experimental Protocols

Two common and effective protocols for the synthesis are detailed below.

Protocol 1: Using Thionyl Chloride

This method is widely employed due to its efficiency in generating anhydrous HCl in situ, which drives the esterification reaction.

| Step | Procedure |

| 1. Reaction Setup | A suspension of L-proline (e.g., 5.0 g, 43.47 mmol) in methanol (e.g., 50 mL) is cooled to approximately 0°C in an ice bath.[3] |

| 2. Reagent Addition | Thionyl chloride (e.g., 15.7 mL, 217.4 mmol) is added dropwise to the cooled suspension over a period of about 15 minutes, maintaining the low temperature.[3] |

| 3. Reaction | The reaction mixture is allowed to warm to room temperature and stirred for approximately 16 hours.[3] |

| 4. Work-up | The solvent is removed under reduced pressure (vacuum concentration).[3] |

| 5. Purification | The resulting residue is triturated with n-pentane, decanted, and dried to yield the product as an off-white solid.[3] |

Protocol 2: Using Acetyl Chloride to Generate HCl

This alternative method uses acetyl chloride to generate HCl in methanol, providing a convenient source of the acid catalyst.

| Step | Procedure |

| 1. Catalyst Preparation | A solution of hydrogen chloride in methanol is prepared by carefully adding acetyl chloride (e.g., 92.6 mL, 1.30 mol) to methanol (e.g., 600 mL).[4] |

| 2. Reaction Setup | L-proline (e.g., 100 g, 0.87 mol) is suspended in the prepared methanolic HCl solution.[4] |

| 3. Reaction | The mixture is heated to reflux and maintained for about 8 hours.[4] |

| 4. Work-up | The solvent is removed under vacuum to yield the product, typically as a colorless oil in this case.[4] |

Characterization of Methyl Pyrrolidine-2-Carboxylate Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [6] |

| Molecular Weight | 165.62 g/mol | [6] |

| Appearance | White to off-white crystalline powder or colorless oil | [1][3][4] |

| Melting Point | 69-71°C | [7] |

| Solubility | Soluble in water and methanol | [1][8] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Reference |

| 1.87-2.04 | m | 3H | Pyrrolidine C3-H, C4-H | [3] |

| 2.21-2.28 | m | 1H | Pyrrolidine C4-H | [3] |

| 3.22-3.26 | m | 2H | Pyrrolidine C5-H | [3] |

| 3.75 | s | 3H | Methyl ester (-OCH₃) | [3] |

| 4.34 | t, J = 7.8 Hz | 1H | Pyrrolidine C2-H | [3] |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3513 | N-H stretch (secondary amine hydrochloride) | [3] |

| 3130 | C-H stretch (aromatic-like, from hydrochloride salt) | [3] |

| 2597 | N-H stretch (ammonium) | [3] |

| 1740 | C=O stretch (ester) | [3] |

| 1632 | N-H bend | [3] |

| 1452, 1402 | C-H bend | [3] |

| 1245, 1178 | C-O stretch (ester) | [3] |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base form of the compound.

| m/z | Assignment | Reference |

| 130 | [M+H]⁺ (protonated molecule) | [3] |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Caption: Workflow for product characterization.

Applications

Methyl pyrrolidine-2-carboxylate hydrochloride serves as a valuable intermediate in various synthetic applications. It is particularly important in peptide synthesis, where the proline moiety is a common structural component.[2] It is also utilized in the synthesis of a range of biologically active molecules and pharmaceutical agents.[1][3]

References

- 1. chembk.com [chembk.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8 [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 1-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 23337593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl pyrrolidine-2-carboxylate hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fuaij.com [fuaij.com]

Spectroscopic and Physicochemical Characterization of Methyl Pyrrolidine-2-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of methyl pyrrolidine-2-carboxylate hydrochloride. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), outlines plausible experimental protocols for these analyses, and includes a summary of the compound's key physicochemical characteristics.

Physicochemical Properties

Methyl pyrrolidine-2-carboxylate hydrochloride is a white to off-white crystalline powder.[1][2] It is a derivative of the amino acid proline and is utilized as a building block in the synthesis of various organic molecules.[1][3] The hydrochloride salt form enhances its stability and solubility in polar solvents such as water and alcohols.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [2][4] |

| Melting Point | 69-71 °C | [2][4] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Soluble in water and alcohols | [1] |

| Storage | 2-8°C, Hygroscopic | [4] |

Spectroscopic Data

The following sections present the available spectroscopic data for a stereoisomer of methyl pyrrolidine-2-carboxylate hydrochloride, specifically the D-isomer (also known as D-proline methyl ester hydrochloride).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.34 | Triplet (t) | 1H | α-CH |

| 3.75 | Singlet (s) | 3H | -OCH₃ |

| 3.22-3.26 | Multiplet (m) | 2H | δ-CH₂ |

| 2.21-2.28 | Multiplet (m) | 1H | γ-CH |

| 1.87-2.04 | Multiplet (m) | 3H | β-CH₂ and γ-CH |

Note: Spectrum acquired on a 400 MHz instrument in DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| 3513, 3130 | N-H stretch (amine hydrochloride) |

| 2597 | C-H stretch |

| 1740 | C=O stretch (ester) |

| 1632 | N-H bend |

| 1452, 1402 | C-H bend |

| 1245, 1178 | C-O stretch |

| 1046 | C-N stretch |

| 764 | N-H wag |

Note: The spectrum was obtained from a film sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Interpretation |

| 130 | [M+1]⁺ (protonated molecule, free base) |

Note: The reported value corresponds to the protonated free base of the molecule (C₆H₁₁NO₂).

Experimental Protocols

The following are detailed, plausible methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and the available information.

Synthesis of Methyl Pyrrolidine-2-carboxylate Hydrochloride

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with thionyl chloride in methanol.

Caption: Synthesis workflow for methyl pyrrolidine-2-carboxylate hydrochloride.

Detailed Protocol:

-

In a round-bottom flask, a solution of DL-proline (e.g., 5.0 g, 43.47 mmol) in methanol (e.g., 50 mL) is prepared.

-

The solution is cooled to approximately 0 °C in an ice bath.

-

Thionyl chloride (e.g., 15.7 mL, 217.4 mmol) is added dropwise to the stirred solution over a period of about 15 minutes, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 16 hours.

-

The solvent is then removed by vacuum concentration. The resulting gel is ground with n-pentane, decanted, and dried to yield the final product as an off-white solid.

¹H NMR Spectroscopy Protocol

Caption: Workflow for ¹H NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Approximately 5-10 mg of methyl pyrrolidine-2-carboxylate hydrochloride is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: A 400 MHz NMR spectrometer is used for the analysis. The instrument is locked onto the deuterium signal of the solvent, and the probe is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The ¹H NMR spectrum is acquired. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an accumulation of 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The spectrum is then phase-corrected and the baseline is flattened. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (approximately 2.50 ppm).

IR Spectroscopy Protocol

Caption: Workflow for IR spectroscopic analysis using the thin film method.

Detailed Protocol (Thin Film Method):

-

Sample Preparation: A small amount of the crystalline methyl pyrrolidine-2-carboxylate hydrochloride is placed on the surface of a potassium bromide (KBr) plate. A drop of a volatile solvent in which the compound is soluble (e.g., methanol) is added to dissolve the sample. A second KBr plate is placed on top, and the plates are gently rubbed together to create a thin, even film of the sample. The solvent is allowed to evaporate completely.

-

Data Acquisition: The KBr plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The prominent absorption bands are then identified and their wavenumbers are recorded.

Mass Spectrometry Protocol

Caption: Workflow for mass spectrometry analysis using Electrospray Ionization (ESI).

Detailed Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of methyl pyrrolidine-2-carboxylate hydrochloride is prepared in a solvent system suitable for ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: The instrument is operated in positive ion mode. A high voltage is applied to the ESI needle, causing the sample solution to emerge as a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

-

Mass Analysis and Detection: The generated ions are transferred into the mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. The detector records the abundance of each ion, resulting in the mass spectrum. For the title compound, the free base has a molecular weight of 129.16 g/mol , so the protonated molecule is expected at an m/z of approximately 130.17.

References

Chiroptical Properties of Methyl Pyrrolidine-2-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrrolidine-2-carboxylate hydrochloride, a chiral molecule of significant interest in synthetic and medicinal chemistry, possesses distinct chiroptical properties that are intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth exploration of these properties, including specific rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). While comprehensive experimental data for this specific molecule is not extensively published, this document outlines the established experimental and computational methodologies for its characterization, drawing upon studies of the parent amino acid, proline, and its derivatives. This guide serves as a resource for researchers seeking to understand, predict, and utilize the chiroptical characteristics of methyl pyrrolidine-2-carboxylate hydrochloride in drug design, asymmetric synthesis, and conformational analysis.

Introduction

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry and conformational landscape of a molecule. Methyl pyrrolidine-2-carboxylate hydrochloride, as a derivative of the chiral amino acid proline, is an important building block in the synthesis of numerous pharmaceutical compounds. Its efficacy and biological interactions are often dictated by its absolute configuration and preferred conformations in solution. Therefore, a thorough understanding of its chiroptical properties is paramount for quality control, stereochemical assignment, and for elucidating structure-activity relationships.

This guide details the theoretical underpinnings and practical considerations for the chiroptical analysis of methyl pyrrolidine-2-carboxylate hydrochloride. It presents available quantitative data, outlines detailed experimental protocols for key chiroptical techniques, and describes the computational workflows used to simulate and interpret chiroptical spectra.

Quantitative Chiroptical Data

While a complete set of published chiroptical data for methyl pyrrolidine-2-carboxylate hydrochloride is limited, the specific rotation for one of its enantiomers, D-proline methyl ester hydrochloride, has been reported.

Table 1: Specific Rotation of D-Proline Methyl Ester Hydrochloride

| Compound | Formula | Wavelength | Specific Rotation ([(\alpha)]) | Concentration (c) | Solvent |

| D-Proline Methyl Ester Hydrochloride | C₆H₁₂ClNO₂ | D-line of Sodium | +33.0 ± 2.0° | 1 g/100 mL | Water |

This value provides a fundamental measure of the molecule's ability to rotate plane-polarized light and serves as a crucial parameter for enantiomeric purity assessment.

Experimental Protocols

The characterization of the chiroptical properties of methyl pyrrolidine-2-carboxylate hydrochloride would involve several key spectroscopic techniques. The following sections detail the typical experimental protocols for these measurements, based on established methodologies for similar compounds like proline.[1][2]

Specific Rotation Measurement

Optical rotation is measured using a polarimeter.

Methodology:

-

Sample Preparation: A solution of methyl pyrrolidine-2-carboxylate hydrochloride of a precisely known concentration is prepared in a suitable solvent (e.g., water, methanol).

-

Instrumentation: A polarimeter equipped with a sodium lamp (D-line, 589 nm) is used.

-

Measurement: The solution is placed in a sample cell of a known path length. The angle of rotation of plane-polarized light is measured.

-

Calculation: The specific rotation is calculated using the formula: ([\alpha]_\lambda^T = \frac{\alpha}{l \times c}), where (\alpha) is the observed rotation,

is the path length in decimeters, andlc

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration is adjusted to yield an absorbance of approximately 1.0 in the spectral region of interest.

-

Instrumentation: An ECD spectrometer is used.

-

Data Acquisition: The ECD spectrum is recorded over a relevant wavelength range (typically 190-400 nm).

-

Data Processing: The raw data (in millidegrees) is converted to molar circular dichroism ((\Delta\epsilon)) using the formula: (\Delta\epsilon = \frac{\theta}{32980 \times c \times l}), where (\theta) is the observed ellipticity in millidegrees,

is the molar concentration, andcl

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the stereochemistry and conformation of the molecule in solution. Recording VCD spectra of aqueous solutions can be challenging due to the strong infrared absorption of water.[1][2]

Methodology:

-

Sample Preparation: A concentrated solution (e.g., 1-2 M) of methyl pyrrolidine-2-carboxylate hydrochloride is prepared in a suitable solvent. For aqueous solutions, D₂O is often used to minimize interfering OH bands.

-

Instrumentation: A VCD spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is used.

-

Data Acquisition: The VCD spectrum is recorded in the mid-IR region (e.g., 1800-1000 cm⁻¹). A baseline spectrum of the solvent is also recorded.

-

Data Processing: The solvent spectrum is subtracted from the sample spectrum. For enhanced accuracy, the spectrum of the opposite enantiomer can be measured and the half-sum of the two enantiomers' spectra can be used for baseline correction.[1]

Computational Analysis of Chiroptical Properties

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting and interpreting the chiroptical properties of methyl pyrrolidine-2-carboxylate hydrochloride. Density Functional Theory (DFT) is a commonly employed method for these calculations.[1][2]

Conformational Search

The first step in computational chiroptical analysis is to identify the low-energy conformers of the molecule in the relevant solvent.

Methodology:

-

Initial Structures: A set of initial structures is generated by systematically rotating the rotatable bonds of the molecule.

-

Geometry Optimization: Each initial structure is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: The relative energies of the optimized conformers are calculated at a higher level of theory, including solvent effects (e.g., using the Polarizable Continuum Model - PCM).

-

Boltzmann Averaging: The contribution of each conformer to the overall chiroptical properties is weighted according to its Boltzmann population at a given temperature.

Calculation of Chiroptical Spectra

Once the low-energy conformers are identified, their chiroptical properties are calculated.

Methodology:

-

ECD Calculation: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths for each conformer.

-

VCD Calculation: The vibrational frequencies, dipole strengths, and rotational strengths for each conformer are calculated using DFT.

-

Spectral Simulation: The calculated properties for each conformer are used to generate simulated ECD and VCD spectra. These are then Boltzmann-averaged to produce the final predicted spectrum for comparison with experimental data.

Visualizations

Relationship between Stereochemistry and Chiroptical Response

The following diagram illustrates the fundamental principle of chiroptical spectroscopy, where enantiomers exhibit mirror-image spectra.

Caption: Enantiomers interact differently with circularly polarized light, leading to mirror-image chiroptical spectra.

Experimental Workflow for VCD Analysis

The following diagram outlines the key steps in the experimental determination and analysis of a VCD spectrum.

Caption: The workflow for VCD analysis involves sample preparation, measurement, data processing, and interpretation.

Computational Workflow for Chiroptical Prediction

This diagram illustrates the computational steps involved in predicting the chiroptical properties of a molecule.

Caption: Computational prediction of chiroptical spectra involves a multi-step process from conformational search to spectral averaging.

Conclusion

The chiroptical properties of methyl pyrrolidine-2-carboxylate hydrochloride are a direct reflection of its stereochemistry and conformational dynamics. While comprehensive experimental data for this specific molecule remains to be fully explored in the literature, this guide provides a robust framework for its characterization. The combination of experimental techniques like specific rotation, ECD, and VCD, with powerful computational methods, offers a synergistic approach to elucidating the three-dimensional structure and stereochemical integrity of this important synthetic building block. For researchers in drug development and related fields, a thorough understanding and application of these chiroptical methods are indispensable for advancing the design and synthesis of new chiral therapeutics.

References

In-Depth Technical Guide: DL-Proline Methyl Ester Hydrochloride (CAS 79397-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Proline methyl ester hydrochloride, with the CAS number 79397-50-5, is a racemic mixture of the methyl ester of the amino acid proline, presented as its hydrochloride salt. It serves as a crucial building block and intermediate in synthetic organic chemistry. This compound is particularly valuable in the fields of peptide synthesis and the development of novel pharmaceutical agents, where the incorporation of the proline moiety can impart unique structural and functional properties to the target molecules. Its utility also extends to asymmetric synthesis, where it can be employed in the creation of chiral centers. This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Proline methyl ester hydrochloride, detailed experimental protocols for their determination, and a summary of its synthesis and applications.

Physical and Chemical Properties

The physical and chemical properties of DL-Proline methyl ester hydrochloride are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Identification

| Property | Value |

| CAS Number | 79397-50-5 |

| IUPAC Name | (2RS)-2-(methoxycarbonyl)pyrrolidin-1-ium chloride |

| Synonyms | H-DL-Pro-OMe·HCl, DL-Proline methyl ester HCl, (RS)-Pyrrolidine-2-carboxylic acid methyl ester hydrochloride |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white to white crystalline powder or solid | [1] |

| Melting Point | 101 - 108 °C | [1] |

| Solubility | Soluble in water and alcohol. | |

| Optical Rotation | [α]²⁰/D = 0° (c=1 in EtOH) | [1] |

| Storage | 2-8°C, under an inert atmosphere. | |

| pKa | Experimental data not readily available. See Section 3.3 for determination protocol. | |

| logP | Experimental data not readily available. See Section 3.4 for determination protocol. |

Note: As a racemic mixture, DL-Proline methyl ester hydrochloride is optically inactive.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These protocols are based on established standards to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

This protocol is based on the general principles outlined in the United States Pharmacopeia (USP) <741>.

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Glass capillary tubes (closed at one end).

-

Sample pulverizing tool (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: A small amount of the dry DL-Proline methyl ester hydrochloride is finely powdered. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the closed end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate until the temperature is about 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.

Apparatus:

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Volumetric flasks.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Equilibration: An excess amount of DL-Proline methyl ester hydrochloride is added to a known volume of the solvent (e.g., water) in a flask. The flask is then agitated in a constant temperature bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is then carefully removed after centrifugation or filtration to separate the undissolved solid.

-

Quantification: The concentration of the dissolved substance in the clear supernatant is determined using a suitable and validated analytical method.

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100g ).

pKa Determination (Potentiometric Titration)

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Stirrer.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

Procedure:

-

Sample Preparation: A known concentration of DL-Proline methyl ester hydrochloride is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and pKa values will be observed.

LogP Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement.

-

n-Octanol and water, mutually saturated.

Procedure:

-

Preparation: n-Octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of DL-Proline methyl ester hydrochloride is dissolved in one of the phases (typically water). This solution is then placed in a separatory funnel with a known volume of the other phase. The funnel is shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the substance in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Protocol

A common method for the synthesis of DL-Proline methyl ester hydrochloride is the Fischer esterification of DL-proline with methanol in the presence of an acid catalyst.

Materials:

-

DL-Proline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Reaction flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

DL-proline is suspended in anhydrous methanol in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. Alternatively, dry hydrogen chloride gas is bubbled through the suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol and volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, DL-Proline methyl ester hydrochloride, is then purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield a white crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of DL-Proline methyl ester hydrochloride.

Caption: A flowchart of the synthesis and purification process for DL-Proline methyl ester hydrochloride.

Role in Peptide Synthesis

DL-Proline methyl ester hydrochloride is a key component in solution-phase peptide synthesis. The methyl ester protects the carboxylic acid group of proline, allowing for the controlled formation of a peptide bond with another N-protected amino acid.

Caption: A diagram illustrating the role of DL-Proline methyl ester hydrochloride in dipeptide synthesis.

References

An In-depth Technical Guide to the Formation of Methyl Pyrrolidine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of methyl pyrrolidine-2-carboxylate hydrochloride, a crucial intermediate in pharmaceutical synthesis and organic chemistry.[1][2][3] This document details the underlying chemical principles, offers a comparative analysis of synthetic protocols, and presents key quantitative data to support laboratory and industrial applications.

Core Reaction Mechanism: Fischer-Speier Esterification

The industrial synthesis of methyl pyrrolidine-2-carboxylate hydrochloride is predominantly achieved through the Fischer-Speier esterification of L-proline.[4][5] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester. In this specific case, L-proline reacts with methanol in the presence of an acid catalyst, typically hydrogen chloride (HCl) or thionyl chloride (SOCl₂), which also serves as the source for the hydrochloride salt.[6][7][8]

The reaction mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group in L-proline, enhancing the electrophilicity of the carbonyl carbon.[5][9]

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated to yield the final methyl ester product.

-

Salt Formation: Concurrently, the secondary amine of the pyrrolidine ring is protonated by the acid catalyst (HCl) to form the stable hydrochloride salt. This is a crucial step as it protects the amine functionality and improves the compound's stability and handling characteristics.[1]

The overall reaction is an equilibrium process. To drive the reaction towards the product side and achieve high yields, an excess of methanol is often used, and the water produced during the reaction can be removed.[5][9]

Reaction Mechanism Diagram

Caption: Fischer-Speier esterification of L-proline.

Alternative Synthetic Approaches

While Fischer esterification is the most common method, other reagents can be employed for the synthesis of methyl pyrrolidine-2-carboxylate hydrochloride. One notable alternative involves the use of trimethylchlorosilane (TMSCl) in methanol. This method offers the advantage of proceeding under mild, room temperature conditions and generally results in good to excellent yields.[10] The reaction with TMSCl and methanol is believed to proceed through the in-situ generation of HCl.

Experimental Protocols

Several experimental protocols have been reported for the synthesis of methyl pyrrolidine-2-carboxylate hydrochloride. The choice of reagent and reaction conditions can significantly impact the reaction time, yield, and purity of the final product. A summary of key protocols is presented below.

| Method | Reagents | Reaction Conditions | Reaction Time | Yield | Reference |

| Thionyl Chloride | L-proline, SOCl₂, Methanol | Reflux | 29 hours | Quantitative | [6] |

| Trimethylchlorosilane | L-proline, TMSCl, Methanol | Room Temperature | Monitored by TLC | Good to Excellent | [10] |

| Acetyl Chloride | L-proline, Acetyl Chloride, Methanol | Reflux | 8 hours | 100% | [11] |

| Hydrogen Chloride Gas | L-proline, Dry HCl gas, Methanol | Not specified | Not specified | ~85% | [4] |

| Thionyl Chloride (dropwise) | DL-proline, SOCl₂, Methanol | 0°C then Room Temperature | 16 hours | 87% | [7] |

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis and characterization of methyl pyrrolidine-2-carboxylate hydrochloride.

Table 4.1: Reaction Yields and Purity

| Method | Starting Material | Yield | Purity | Reference |

| Thionyl Chloride | L-proline | Quantitative | Not specified | [6] |

| Acetyl Chloride | L-proline | 100% | Not specified | [11] |

| Thionyl Chloride (dropwise) | DL-proline | 87% | Not specified | [7] |

| General | - | >98% | High Purity | [3] |

Table 4.2: Spectroscopic Data

| Technique | Observed Data | Reference |

| ¹H-NMR (400 MHz, DMSO-d6) | δ 1.87-2.04 (m, 3H), 2.21-2.28 (m, 1H), 3.22-3.26 (m, 2H), 3.75 (s, 3H), 4.34 (t, J = 7.8 Hz, 1H) | [7] |

| ¹H-NMR | δ 4.39 (m, 1H), 3.76 (s, 3H), 2.35 (m, 2H), 2.03 (m, 2H), 1.98 (m, 2H) | [10] |

| ¹³C-NMR | δ 170.5, 59.7, 53.9, 46.4, 28.4, 23.4 | [10] |

| IR (film) | υ 3513, 3130, 2597, 1740, 1632, 1452, 1402, 1245, 1178, 1046, 764 cm⁻¹ | [7] |

| ESI-MS | calcd. for (M+H)/z: 130.0, found: (M+H)/z: 130.1 | [10] |

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of methyl pyrrolidine-2-carboxylate hydrochloride is outlined below.

Caption: General experimental workflow for synthesis.

Conclusion

The formation of methyl pyrrolidine-2-carboxylate hydrochloride is a well-established and efficient process, primarily relying on the Fischer-Speier esterification of L-proline. The choice of acidic catalyst and reaction conditions allows for optimization of yield and reaction time. The resulting hydrochloride salt is a stable, versatile intermediate essential for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical data necessary for the successful implementation and understanding of this important chemical transformation.

References

- 1. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. fuaij.com [fuaij.com]

- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 7. Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Solubility Profile of Methyl Pyrrolidine-2-Carboxylate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrrolidine-2-carboxylate hydrochloride is a proline derivative of significant interest in pharmaceutical and chemical synthesis. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of methyl pyrrolidine-2-carboxylate hydrochloride, details a standard experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Due to its salt form, methyl pyrrolidine-2-carboxylate hydrochloride generally exhibits higher solubility in polar solvents. The presence of the hydrochloride salt enhances its solubility in aqueous and protic solvents through ionic interactions and hydrogen bonding.[1] The pyrrolidine ring, however, introduces a degree of non-polar character that influences its interaction with aprotic and non-polar solvents.

Data Presentation: Qualitative Solubility Summary

While specific quantitative solubility data for methyl pyrrolidine-2-carboxylate hydrochloride is not widely available in public literature, a consistent qualitative solubility profile has been established. The following table summarizes the observed solubility in common organic solvents. This information is crucial for solvent selection in synthesis, purification, and formulation processes.

| Solvent Class | Solvent | Qualitative Solubility | Primary Interaction Mechanism |

| Protic Solvents | Water | High | Ionic interactions, Hydrogen bonding |

| Ethanol | High | Hydrogen bonding, Van der Waals forces | |

| Methanol | High | Hydrogen bonding | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | Dipole-dipole interactions |

| Non-Polar | Diethyl Ether | Low | Van der Waals forces only |

| Halogenated | Chloroform | Slightly Soluble | Dipole-dipole interactions, weak hydrogen bonding |

This table is a synthesis of information from multiple sources indicating general solubility.[1][2][3] Quantitative values should be determined experimentally.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5] This protocol outlines the steps to quantitatively measure the solubility of methyl pyrrolidine-2-carboxylate hydrochloride.

Materials:

-

Methyl pyrrolidine-2-carboxylate hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Pipettes and general laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl pyrrolidine-2-carboxylate hydrochloride to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C) as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation is recommended.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of methyl pyrrolidine-2-carboxylate hydrochloride in the diluted solution using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of methyl pyrrolidine-2-carboxylate hydrochloride using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Conformational Landscape of Methyl Pyrrolidine-2-Carboxylate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrrolidine-2-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis, possesses a conformationally constrained pyrrolidine ring that significantly influences its reactivity and biological activity. Understanding its three-dimensional structure and the dynamic equilibrium between its various conformers is crucial for rational drug design and development. This technical guide provides a comprehensive analysis of the conformational preferences of methyl pyrrolidine-2-carboxylate hydrochloride, drawing upon established principles of proline stereochemistry and spectroscopic data from analogous compounds. This document outlines the key conformational equilibria, provides detailed experimental and computational protocols for their investigation, and presents quantitative data in a structured format to aid in research and development.

Introduction

The pyrrolidine ring of proline and its derivatives is unique among the proteinogenic amino acids, imposing significant constraints on the peptide backbone and influencing protein folding and structure.[1][2] Methyl pyrrolidine-2-carboxylate hydrochloride, as a derivative, inherits this conformational rigidity. Its structure is primarily defined by two key conformational features: the puckering of the five-membered pyrrolidine ring and, in acylated forms, the cis-trans isomerization of the amide bond. The protonation of the ring nitrogen in the hydrochloride salt further influences the electronic distribution and conformational preferences.

This guide will delve into the critical aspects of the conformational analysis of this molecule, providing both the theoretical framework and practical methodologies for its study.

Conformational Equilibria

The conformational landscape of methyl pyrrolidine-2-carboxylate hydrochloride is dominated by the puckering of the pyrrolidine ring. The five-membered ring is not planar and adopts puckered conformations to relieve torsional strain.[3] The two primary puckering modes are described as endo and exo . These refer to the displacement of the Cγ and sometimes Cβ atoms on either the same (endo) or opposite (exo) side of the ring relative to the carboxylate group.[1][2]

In the context of proline-containing peptides, a second major equilibrium exists: the cis-trans isomerization of the X-Pro amide bond, where X is the preceding residue.[4][5] While the free amine of methyl pyrrolidine-2-carboxylate hydrochloride does not form an amide bond, this equilibrium becomes critically important upon its incorporation into a peptide chain.

Quantitative Conformational Data

Pyrrolidine Ring Puckering Dihedral Angles

The puckering of the pyrrolidine ring can be described by a set of five dihedral angles (χ1 to χ5). The Cγ-endo and Cγ-exo conformations are characterized by distinct ranges for these angles.

| Dihedral Angle | Cγ-endo (Typical Range) | Cγ-exo (Typical Range) |

| χ1 (N-Cα-Cβ-Cγ) | +15° to +40° | -15° to -40° |

| χ2 (Cα-Cβ-Cγ-Cδ) | -15° to -40° | +15° to +40° |

| χ3 (Cβ-Cγ-Cδ-N) | 0° to +30° | 0° to -30° |

| χ4 (Cγ-Cδ-N-Cα) | 0° to -30° | 0° to +30° |

| χ5 (Cδ-N-Cα-Cβ) | 0° to +30° | 0° to -30° |

NMR Coupling Constants

³JHH vicinal coupling constants are invaluable for determining the conformation of the pyrrolidine ring in solution. The magnitude of the coupling constant is related to the dihedral angle between the coupled protons via the Karplus equation.[9][10]

| Coupling Constant | Cγ-endo (Typical Range, Hz) | Cγ-exo (Typical Range, Hz) |

| ³J(Hα, Hβ2) | 5.0 - 9.0 | 7.0 - 11.0 |

| ³J(Hα, Hβ3) | 2.0 - 6.0 | 0 - 4.0 |

| ³J(Hβ2, Hγ2) | 7.0 - 11.0 | 2.0 - 6.0 |

| ³J(Hβ2, Hγ3) | 0 - 4.0 | 5.0 - 9.0 |

| ³J(Hβ3, Hγ2) | 2.0 - 6.0 | 7.0 - 11.0 |

| ³J(Hβ3, Hγ3) | 7.0 - 11.0 | 0 - 4.0 |

| ³J(Hγ2, Hδ2) | 7.0 - 11.0 | 2.0 - 6.0 |

| ³J(Hγ2, Hδ3) | 0 - 4.0 | 5.0 - 9.0 |

| ³J(Hγ3, Hδ2) | 2.0 - 6.0 | 7.0 - 11.0 |

| ³J(Hγ3, Hδ3) | 7.0 - 11.0 | 0 - 4.0 |

Experimental and Computational Protocols

A combination of experimental and computational techniques is required for a thorough conformational analysis.

Synthesis and Purification

A standard protocol for the synthesis of methyl pyrrolidine-2-carboxylate hydrochloride involves the esterification of L-proline.

-

Esterification: Suspend L-proline in methanol. Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring until the solid dissolves. Alternatively, add thionyl chloride dropwise to cold methanol and then add L-proline.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether, to obtain pure methyl pyrrolidine-2-carboxylate hydrochloride as a white crystalline solid.

NMR Spectroscopy

High-resolution NMR spectroscopy is the primary experimental technique for elucidating the solution-state conformation.[8][11]

-

Sample Preparation: Dissolve 5-10 mg of methyl pyrrolidine-2-carboxylate hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants.

-

Perform 2D NMR experiments, such as COSY and TOCSY, to assign all proton resonances of the pyrrolidine ring.

-

Acquire a NOESY or ROESY spectrum to identify through-space correlations, which can help differentiate between endo and exo puckers.

-

-

Data Analysis:

-

Measure the ³JHH coupling constants from the ¹H NMR spectrum.

-

Use a generalized Karplus equation to correlate the observed coupling constants with dihedral angles.

-

Analyze the relative populations of the endo and exo conformers based on the averaged coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information about the conformational state, particularly regarding hydrogen bonding.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum of a thin film.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and shapes of the N-H and C=O stretching bands. Shifts in these frequencies can indicate the presence and strength of intramolecular hydrogen bonds, which may differ between conformers.[12][13]

Computational Modeling

Theoretical calculations are essential for visualizing the different conformers and understanding their relative stabilities.[14]

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with a force field like MMFF94) to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation:

-

Subject the identified low-energy conformers to geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Solvent Effects: Include a continuum solvation model (e.g., PCM) to account for the effect of the solvent on conformational energies.

-

Data Analysis:

-

Determine the relative energies (ΔE and ΔG) of the conformers.

-

Calculate the Boltzmann populations of each conformer at a given temperature.

-

Predict NMR coupling constants from the optimized geometries and compare them with experimental values.

-

Conclusion

The conformational analysis of methyl pyrrolidine-2-carboxylate hydrochloride is a multifaceted task that requires the integration of spectroscopic and computational methods. The pyrrolidine ring predominantly exists in an equilibrium between Cγ-endo and Cγ-exo puckered conformations. The relative populations of these conformers are influenced by substitution, solvent, and, in the solid state, crystal packing forces. A thorough understanding of this conformational landscape is paramount for medicinal chemists and drug development professionals seeking to utilize this versatile chiral synthon in the design of novel therapeutics. The protocols and data presented in this guide provide a robust framework for the investigation and characterization of the conformational behavior of methyl pyrrolidine-2-carboxylate hydrochloride and related proline derivatives.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinemage [kinemage.biochem.duke.edu]

- 6. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidine-2-Carboxylates

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of substituted pyrrolidine-2-carboxylates, a class of compounds that has become a cornerstone of modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the chronological evolution of synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the synthesis of these pivotal molecules. Furthermore, it visualizes the intricate signaling pathways influenced by these compounds, offering a deeper understanding of their mechanism of action.

A Historical Perspective: From Natural Products to Rational Drug Design

The story of substituted pyrrolidine-2-carboxylates is a journey from the observation of natural phenomena to the pinnacle of rational drug design. The foundational pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, has been recognized in natural products for centuries, most notably in the form of pyrrolizidine alkaloids, with their discovery dating back to the 19th century.[1] However, it was the 20th century that witnessed the rise of the pyrrolidine-2-carboxylate scaffold as a "privileged structure" in medicinal chemistry.

A pivotal moment in this history was the development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. The journey to Captopril began in the 1960s with the work of John Vane and his team, who investigated peptides from the venom of the Brazilian pit viper, Bothrops jararaca.[2][3] These peptides were found to inhibit ACE, an enzyme responsible for the production of the potent vasoconstrictor angiotensin II.[2] This discovery paved the way for a rational drug design approach by researchers at Squibb (now Bristol-Myers Squibb).[4][5][6] In 1975, they successfully synthesized Captopril, a substituted pyrrolidine-2-carboxylate that mimicked the structure of the snake venom peptides.[4] Captopril's approval by the FDA in 1980 marked a breakthrough in the treatment of hypertension and congestive heart failure and solidified the importance of the pyrrolidine-2-carboxylate scaffold in drug discovery.[4][6]

Parallel to these developments in medicine, the field of organic synthesis was also unlocking the potential of the pyrrolidine-2-carboxylate core. In the early 1970s, the Hajos–Parrish–Eder–Sauer–Wiechert reaction emerged as a seminal example of proline-catalyzed asymmetric aldol reactions.[7][8] This demonstrated the utility of L-proline (pyrrolidine-2-carboxylic acid) as a chiral organocatalyst, a field that has since blossomed and revolutionized asymmetric synthesis.[9] Early industrial-scale synthesis of the basic pyrrolidine ring was established even earlier, with patents from the 1930s and 1940s describing its production from tetrahydrofuran and ammonia.[10]

Synthetic Methodologies: Building the Core Scaffold

The synthesis of substituted pyrrolidine-2-carboxylates has evolved significantly over the decades, with a range of methods developed to control stereochemistry and introduce diverse functionalities. Two primary strategies dominate the landscape: the functionalization of pre-existing chiral pyrrolidine rings and the de novo construction of the ring through cyclization reactions.

Functionalization of the Chiral Pool

L-proline and L-hydroxyproline, readily available and inexpensive chiral starting materials, serve as versatile templates for the synthesis of a vast array of substituted pyrrolidine-2-carboxylates. This approach offers excellent control over the stereochemistry at the C2 position.

Cycloaddition Reactions

1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles represent a powerful and convergent method for the construction of the pyrrolidine ring with multiple stereocenters. This method allows for the rapid assembly of complex pyrrolidine structures.

Other Cyclization Strategies

A variety of other cyclization methods have been developed, including intramolecular Michael additions, reductive aminations of keto-esters, and transition-metal-catalyzed cyclizations. These methods provide access to a wide range of substitution patterns on the pyrrolidine ring.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields, diastereoselectivities, and biological activities of representative substituted pyrrolidine-2-carboxylates and their derivatives.

Table 1: Diastereoselective Synthesis of Substituted Pyrrolidines

| Entry | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allyltributylstannane | 92 | >99:1 |

| 2 | Triethylsilane | 85 | 90:10 |

| 3 | Silyl enol ether | 63 | >99:1 |

| 4 | Ketene silyl acetal | 95 | >99:1 |

Data summarized from a study on asymmetric multicomponent reactions to form substituted pyrrolidines.

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against PDE4B

| Compound | R1 | R2 | IC50 (µM) |

| 11a | H | H | 1.1 |

| 11b | Me | H | 0.85 |

| 11c | Et | H | 0.62 |

| 11h | c-Pr | H | 0.11 |

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.

Table 3: Anticancer Activity of Pyrrolidinone-Hydrazone Derivatives

| Compound | Cell Line | EC50 (µM) |

| 13 | IGR39 (Melanoma) | 2.50 |

| 13 | PPC-1 (Prostate) | 3.63 |

| 13 | MDA-MB-231 (Breast) | 5.10 |

| 13 | Panc-1 (Pancreatic) | 5.77 |

Data from a study on the in vitro anticancer activity of diphenylamine-pyrrolidin-2-one-hydrazone derivatives.

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used in the preparation of substituted pyrrolidine-2-carboxylates.

General Procedure for Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines

To a solution of the starting aldehyde (1.0 equiv) and amine (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) at -78 °C is added a Lewis acid (e.g., TiCl4, 1.2 equiv). The mixture is stirred for 1 hour, after which the nucleophile (1.5 equiv) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

General Procedure for 1,3-Dipolar Cycloaddition of Azomethine Ylides

A mixture of an α-amino acid ester hydrochloride (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water. After cooling to room temperature, a base (e.g., triethylamine, 1.2 equiv) and the dipolarophile (1.0 equiv) are added. The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) for 12-48 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the substituted pyrrolidine-2-carboxylate.

Signaling Pathways and Mechanisms of Action

Substituted pyrrolidine-2-carboxylates exert their diverse biological effects by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

ACE Inhibitor Signaling Pathway

Caption: Mechanism of action of ACE inhibitors.

ACE inhibitors, such as Captopril, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[10][11][12] This leads to vasodilation and a reduction in blood pressure.[1] Additionally, ACE inhibitors prevent the breakdown of bradykinin, a vasodilator, further contributing to their antihypertensive effects.[1][3]

EGFR Signaling Pathway in Cancer

Caption: Inhibition of the EGFR signaling pathway.

Certain substituted pyrrolidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4][5] By blocking EGFR, these compounds can inhibit downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][6]

Experimental Workflow for Synthesis and Evaluation

Caption: A typical experimental workflow.

This diagram outlines a common workflow for the synthesis and biological evaluation of novel substituted pyrrolidine-2-carboxylates. The process begins with the chemical synthesis and purification of the target compounds, followed by structural confirmation. Subsequently, the compounds are subjected to a battery of in vitro biological assays to determine their activity. Promising candidates are then selected for further optimization and in vivo testing.

Conclusion

The journey of substituted pyrrolidine-2-carboxylates from their natural origins to their current status as a privileged scaffold in drug discovery is a testament to the power of chemical synthesis and rational drug design. The historical development of synthetic methodologies has provided chemists with a powerful toolkit to create a vast diversity of these molecules. The quantitative data on their biological activities continue to grow, revealing new therapeutic opportunities. As our understanding of the intricate signaling pathways they modulate deepens, the future for this remarkable class of compounds in medicine and beyond looks exceptionally bright.

References

- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 12. goodrx.com [goodrx.com]

Theoretical Stability of Methyl Pyrrolidine-2-Carboxylate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrrolidine-2-carboxylate hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stability is a critical parameter that can influence the quality, shelf-life, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of methyl pyrrolidine-2-carboxylate hydrochloride. It covers fundamental computational methods, conformational analysis, potential degradation pathways, and the experimental protocols necessary for the validation of theoretical predictions. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the computational workflows and theoretical underpinnings of small molecule stability analysis.

Introduction

Methyl pyrrolidine-2-carboxylate hydrochloride, the methyl ester of the amino acid proline, is a versatile chiral intermediate in organic synthesis. Its structural integrity is paramount during storage, handling, and subsequent chemical transformations. Instability can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product. Understanding the intrinsic stability of this molecule is therefore a key aspect of quality control and process optimization in the pharmaceutical industry.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the stability of molecules at an electronic level.[1][2] These methods can elucidate conformational preferences, identify potential reactive sites, and model degradation pathways, providing valuable insights that complement experimental studies.

Computational Methodology for Stability Analysis

The theoretical assessment of molecular stability involves a multi-faceted computational approach. A typical workflow integrates conformational analysis, electronic structure calculations, and the exploration of potential degradation pathways.

A General Computational Workflow

A robust computational workflow for predicting the stability of a small molecule like methyl pyrrolidine-2-carboxylate hydrochloride is essential. This workflow generally involves geometry optimization, frequency analysis to confirm minima, and the calculation of various molecular properties that correlate with stability.

References

Application of Methyl Pyrrolidine-2-carboxylate Hydrochloride in Peptide Coupling Reactions: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. Methyl pyrrolidine-2-carboxylate hydrochloride, also known as L-proline methyl ester hydrochloride, serves as a critical building block in this process. As a protected form of the unique amino acid proline, it facilitates the controlled incorporation of proline residues into peptide chains, influencing their structure, stability, and biological activity.[1] This document provides detailed application notes and experimental protocols for the use of methyl pyrrolidine-2-carboxylate hydrochloride in peptide coupling reactions, complete with quantitative data and workflow visualizations to aid in practical application.

Introduction to Methyl Pyrrolidine-2-carboxylate Hydrochloride in Peptide Synthesis

Methyl pyrrolidine-2-carboxylate hydrochloride is the methyl ester of proline, with the hydrochloride salt form enhancing its stability and handling. In peptide synthesis, the carboxylic acid group of an incoming N-protected amino acid is activated and then reacted with the secondary amine of the proline methyl ester to form a peptide bond. The methyl ester protects the carboxyl group of the proline residue during the coupling reaction and can be subsequently removed (deprotected) to allow for further chain elongation.[2]

The incorporation of proline residues is of particular significance in peptide and protein structure. The unique cyclic structure of proline introduces conformational rigidity, often inducing turns or kinks in the peptide backbone.[3][4] This property is crucial for the correct folding of many proteins and can be exploited in drug design to create peptides with specific three-dimensional structures and enhanced stability.[4]

Key Features and Advantages

Methyl pyrrolidine-2-carboxylate hydrochloride offers several advantages in peptide synthesis:

-

High Purity: Commercially available with purity exceeding 98%, ensuring consistency in reactions.[5]

-

Excellent Solubility: Readily dissolves in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), facilitating homogenous reaction conditions.[5]

-

Stable Properties: The hydrochloride salt is a stable, crystalline solid, making it easy to handle and store.[5]

-

Versatility: Compatible with a wide range of common peptide coupling reagents and protocols.[5]

Experimental Protocols for Peptide Coupling Reactions

The following are detailed protocols for the coupling of an N-protected amino acid (e.g., Boc-Alanine) with methyl pyrrolidine-2-carboxylate hydrochloride.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used and cost-effective approach for peptide bond formation. The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress racemization and improve coupling efficiency.

Materials:

-

N-Boc-Amino Acid (e.g., Boc-L-Alanine)

-

Methyl pyrrolidine-2-carboxylate hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

0.5 M HCl (aq)

-

Saturated NaHCO₃ (aq) solution

-

Brine (saturated NaCl (aq) solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Neutralization of Amine Salt: In a round-bottom flask, dissolve methyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 eq) to the N-Boc-amino acid solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the neutralized methyl pyrrolidine-2-carboxylate solution from step 1 to the activated N-Boc-amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Mixed Anhydride Method

This method involves the activation of the carboxylic acid using isobutyl chloroformate.

Materials:

-